methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of a chlorophenyl group and multiple keto groups adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chlorophenyl-substituted amine with a suitable diketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and stability. The exact pathways and molecular targets depend on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
Similar compounds to methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate include other quinoline derivatives and heterocyclic compounds with similar structural features. For example:
Quinoline-3-carboxylates: These compounds share the quinoline core and carboxylate functional group but may have different substituents on the aromatic ring.
Chlorophenyl-substituted heterocycles: Compounds with a chlorophenyl group attached to various heterocyclic cores, such as indoles or pyridines, exhibit similar reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-20(26)17-15(11-4-2-5-12(21)10-11)16-13(6-3-7-14(16)24)23-9-8-22-19(25)18(17)23/h2,4-5,10,15H,3,6-9H2,1H3,(H,22,25) |
InChI Key |
FMMGOHVNMXBJFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC(=CC=C4)Cl)C(=O)CCC3 |
Origin of Product |
United States |
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